molecular formula C8H10O3S B177530 Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate CAS No. 2158-82-9

Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate

Cat. No. B177530
CAS RN: 2158-82-9
M. Wt: 186.23 g/mol
InChI Key: ZQPCKKGNETVBMN-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C8H10O3S . Its molecular weight is 186.23 .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction involves a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .


Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate is confirmed by FTIR, 1H, and 13C NMR spectroscopy . The structure of the synthesized product is obtained from the single crystal X-ray analysis .


Chemical Reactions Analysis

Thiophenes serve as the central pharmacophore in drug discovery and their bioisosteric replacement of a benzene ring is widely accepted as a powerful strategy to improve biological activities and pharmacodynamic and pharmacokinetic properties . The synthesis of thiophene derivatives often involves multi-component reactions .

Scientific Research Applications

Catalysis and Synthesis

  • Phase Transfer Catalysis : Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate has been used in Thorpe cyclization, particularly in constructing methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates through an eco-friendly phase transfer catalysis technique. This process is significant for the synthesis of important thiophene derivatives (Shah, 2011).

Textile Dyeing

  • Complexation with Disperse Dyes : This compound plays a role in the synthesis of disperse dyes for textile applications. For example, its complexation with copper, cobalt, and zinc metals has been studied for use in dyeing polyester and nylon fabrics. These dyes offer good levelness and fastness properties on the fabrics (Abolude et al., 2021).

Fluorescence Studies

  • Investigation of Fluorescence Properties : The fluorescence properties of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a derivative of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate, have been studied. This research is important for understanding the photophysical characteristics of these compounds (Pusheng, 2009).

Synthesis of Heterocyclic Compounds

  • Synthesis of Thieno[3,4-d]pyrimidines : Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate is involved in synthesizing thieno[3,4-d]pyrimidines, indicating its utility in creating complex heterocyclic structures (Ryndina et al., 2002).

Safe and Efficient Preparation

  • Efficient Preparation Processes : Research has been conducted on devising safe and efficient processes for the preparation of ethyl 2-methylthiophene-3-carboxylate, showcasing the ongoing efforts to optimize the synthesis of this compound (Kogami & Watanabe, 2011).

Dyeing Polyester Fibers

  • Dyeing Polyester Fibres : Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, a related compound, has been used to synthesize monoazo disperse dyes for dyeing polyester fabric, providing various shades and good fastness ratings (Iyun et al., 2015).

Antimicrobial Applications

  • Antimicrobial Activity : The antimicrobial activity of synthesized compounds involving ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate has been explored, indicating potential bioactive applications (Abu‐Hashem et al., 2011).

Structural and Bioactive Studies

  • Structural Analysis and Bioactive Potentials : Studies on secondary metabolites from mollusks have led to the isolation of related thiophene derivatives, highlighting their potential in bioactive applications (Chakraborty & Joy, 2019).

Safety And Hazards

The safety information for Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate indicates that it should be stored in a dark place, sealed in dry, at 2-8°C . The GHS Pictogram indicates a warning . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 4-hydroxy-2-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-3-11-8(10)7-5(2)12-4-6(7)9/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPCKKGNETVBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305384
Record name ethyl 4-hydroxy-2-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate

CAS RN

2158-82-9
Record name NSC170617
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-hydroxy-2-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RZRS SCH2C0 - Thiophenecarboxylic Acids and Their …, 1986 - Wiley Online Library
… were reversed, the reaction failed with this base, but with potassium t-butoxide cyclization took the alternative course and gave ethyl 4-hydroxy-2-methylthiophene-3-carboxylate. 413 2-…
Number of citations: 0 onlinelibrary.wiley.com
VZ Shirinian, AA Shimkin, SN Tipikin… - Synthesis, 2009 - thieme-connect.com
… developed efficient methods for the synthesis of thieno[3,2-b]thiophenes and thieno[3,2-b]furans starting from the readily accessible ethyl 4-hydroxy-2-methylthiophene-3-carboxylate. …
Number of citations: 5 www.thieme-connect.com
VZ Shirinian, MM Krayushkin, BV Nabatov… - Bulletin of the …, 2006 - journal.csj.jp
… General Procedure for the C-Alkylation of Ethyl 4Hydroxy-2-methylthiophene-3-carboxylate with 3,4-Dichloromaleimides. Metallic sodium (0.01 mol) was added to a solution of …
Number of citations: 18 www.journal.csj.jp
R Livingstone - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
… CH--CH2 HCI-H2S EtO2C iri--,--I iii) MeCO CO2Et EtOH Me~s OH Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate undergoes a curious transfor- mation into a pyrazole derivative (E. …
Number of citations: 2 www.sciencedirect.com

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